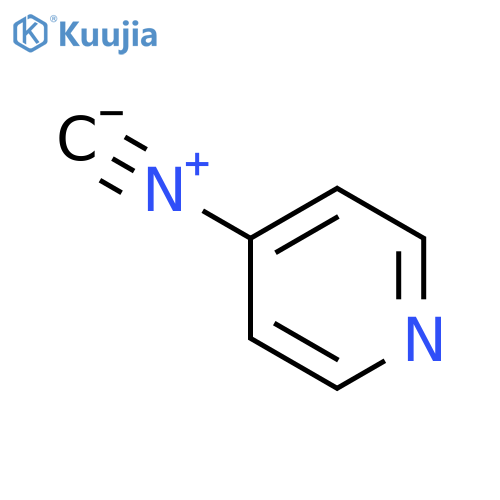Cas no 125764-79-6 (4-isocyanopyridine)

4-isocyanopyridine structure
商品名:4-isocyanopyridine
4-isocyanopyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 4-isocyano-
- 4-isocyanopyridine
- EN300-1827142
- 125764-79-6
- SCHEMBL3413995
-
- インチ: InChI=1S/C6H4N2/c1-7-6-2-4-8-5-3-6/h2-5H
- InChIKey: SSZKKPYAIRMYHZ-UHFFFAOYSA-N
- ほほえんだ: [C-]#[N+]C1=CC=NC=C1
計算された属性
- せいみつぶんしりょう: 104.03752
- どういたいしつりょう: 104.037448136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- PSA: 17.25
4-isocyanopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1827142-1.0g |
4-isocyanopyridine |
125764-79-6 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1827142-5.0g |
4-isocyanopyridine |
125764-79-6 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1827142-0.1g |
4-isocyanopyridine |
125764-79-6 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1827142-0.25g |
4-isocyanopyridine |
125764-79-6 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1827142-0.5g |
4-isocyanopyridine |
125764-79-6 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1827142-10.0g |
4-isocyanopyridine |
125764-79-6 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1827142-0.05g |
4-isocyanopyridine |
125764-79-6 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1827142-2.5g |
4-isocyanopyridine |
125764-79-6 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1827142-1g |
4-isocyanopyridine |
125764-79-6 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1827142-5g |
4-isocyanopyridine |
125764-79-6 | 5g |
$3396.0 | 2023-09-19 |
4-isocyanopyridine 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Soichiro Tsuda Soft Matter, 2014,10, 6038-6046
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
125764-79-6 (4-isocyanopyridine) 関連製品
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 4964-69-6(5-Chloroquinaldine)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
